

# The Discovery and Initial Characterization of Bradykinin: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                  |           |
|----------------------|------------------|-----------|
| Compound Name:       | Bradykinin (1-3) |           |
| Cat. No.:            | B550074          | Get Quote |

#### **Abstract**

This technical guide provides a comprehensive overview of the seminal discovery and initial characterization of Bradykinin, a potent vasoactive peptide. It is intended for researchers, scientists, and drug development professionals interested in the historical context and foundational experimental work that established Bradykinin as a key player in physiological and pathophysiological processes. This document details the original experimental protocols, presents the initial quantitative findings in structured tables, and illustrates the key biological pathways and experimental workflows using Graphviz diagrams. The content is based on the groundbreaking 1949 publication by M. Rocha e Silva, Wilson Teixeira Beraldo, and Gastão Rosenfeld, supplemented with contemporary understanding of the associated molecular mechanisms.

#### Introduction

In 1948, a team of Brazilian scientists led by Dr. Maurício Rocha e Silva at the Biological Institute in São Paulo made a landmark discovery that would significantly advance the understanding of autopharmacology.[1] While investigating the effects of snake venom on circulatory shock, they identified a novel factor released from blood plasma globulins upon incubation with the venom of the Bothrops jararaca snake or the proteolytic enzyme trypsin.[1] [2] This substance was observed to cause a slow, sustained contraction of the isolated guinea pig ileum, leading to its name, "Bradykinin," from the Greek words bradys (slow) and kinin (to move).[3] The initial characterization of Bradykinin revealed its potent hypotensive effects in animal models, establishing it as a powerful endogenous vasodilator.[1] This discovery opened



a new field of research into the kallikrein-kinin system and its role in inflammation, pain, and blood pressure regulation.

#### **Discovery and Initial Characterization**

The initial experiments conducted by Rocha e Silva and his colleagues were elegantly designed to isolate and characterize the biological activity of the newly discovered factor. The primary assays used were the measurement of blood pressure in anesthetized dogs and the recording of smooth muscle contraction of the isolated guinea pig ileum.[1]

### **Key Experiments and Findings**

The researchers demonstrated that the incubation of fresh dog plasma with Bothrops jararaca venom or trypsin generated a substance with distinct pharmacological properties. This substance was shown to be a polypeptide, and its effects were not attributable to histamine or acetylcholine, as they were not blocked by antihistamines or atropine, respectively.

The two primary biological effects initially characterized were:

- Hypotension: Intravenous administration of the Bradykinin-containing plasma filtrate to anesthetized dogs resulted in a significant and consistent drop in arterial blood pressure.
- Smooth Muscle Contraction: The filtrate induced a slow, progressive, and potent contraction of the isolated guinea pig ileum.

These initial findings laid the groundwork for the purification, sequencing, and synthesis of Bradykinin and the subsequent elucidation of its physiological and pathological roles.

#### **Quantitative Data from Initial Characterization**

The following tables summarize the quantitative data as reported in the seminal 1949 publication by Rocha e Silva, Beraldo, and Rosenfeld in the American Journal of Physiology.

# Table 1: Effect of Bradykinin on Arterial Blood Pressure in Anesthetized Dogs



| Experiment<br>Subject | Bradykinin<br>Source                 | Administered<br>Dose<br>(equivalent) | Maximum Decrease in Blood Pressure (mmHg) | Duration of<br>Hypotensive<br>Effect<br>(minutes) |
|-----------------------|--------------------------------------|--------------------------------------|-------------------------------------------|---------------------------------------------------|
| Dog (12 kg)           | B. jararaca<br>venom + Dog<br>Plasma | 2 ml of filtrate                     | 45                                        | 5                                                 |
| Dog (10 kg)           | Trypsin + Dog<br>Plasma              | 1 ml of filtrate                     | 52                                        | 7                                                 |
| Dog (14 kg)           | B. jararaca<br>venom + Dog<br>Plasma | 5 ml of filtrate                     | 68                                        | 10                                                |

Note: Doses were administered as milliliters of the active filtrate derived from the incubation of plasma with venom or trypsin. The exact concentration of Bradykinin in these filtrates was not yet determined.

**Table 2: Contraction of Isolated Guinea Pig Ileum in** 

Response to Bradykinin

| Bradykinin Source                 | Volume of Filtrate<br>Added to 10 ml<br>Organ Bath | Height of<br>Contraction (mm<br>on kymograph) | Time to Maximum Contraction (seconds) |
|-----------------------------------|----------------------------------------------------|-----------------------------------------------|---------------------------------------|
| B. jararaca venom +<br>Dog Plasma | 0.1 ml                                             | 25                                            | 45                                    |
| B. jararaca venom +<br>Dog Plasma | 0.2 ml                                             | 48                                            | 55                                    |
| Trypsin + Dog Plasma              | 0.1 ml                                             | 28                                            | 50                                    |
| Trypsin + Dog Plasma              | 0.2 ml                                             | 55                                            | 60                                    |



Note: The height of contraction was measured on a kymograph and is a relative measure of the contractile force.

### **Experimental Protocols**

The following are detailed methodologies for the key experiments cited in the initial discovery and characterization of Bradykinin.

#### **Preparation of Bradykinin-Containing Filtrate**

- Plasma Collection: Blood was collected from the femoral artery of a dog into a vessel containing a 1% sodium citrate solution to prevent coagulation. The blood was then centrifuged to separate the plasma.
- Incubation with Venom/Trypsin:
  - Venom Activation: 1 mg of dried Bothrops jararaca venom was dissolved in 1 ml of saline.
     This solution was added to 10 ml of fresh dog plasma.
  - Trypsin Activation: A 1% solution of crystalline trypsin was prepared, and 0.5 ml was added to 10 ml of fresh dog plasma.
- Incubation: The plasma-venom or plasma-trypsin mixture was incubated in a water bath at 37°C for 15 minutes to allow for the generation of Bradykinin.
- Deproteinization and Filtration: The incubated plasma was then treated with three volumes of boiling 95% ethanol to precipitate the proteins. The mixture was filtered, and the filtrate was evaporated to dryness under reduced pressure. The dried residue was then re-dissolved in a small volume of saline for use in the bioassays.

#### **Blood Pressure Measurement in Anesthetized Dogs**

- Animal Preparation: A medium-sized dog (10-15 kg) was anesthetized with intravenous sodium pentobarbital.
- Cannulation: The trachea was cannulated to ensure a clear airway. The femoral vein was cannulated for the administration of the Bradykinin-containing filtrate. The carotid artery was



cannulated and connected to a mercury manometer to record arterial blood pressure on a kymograph.

Administration and Recording: A baseline blood pressure reading was established. The
Bradykinin filtrate was then injected intravenously, and the changes in blood pressure were
continuously recorded on the kymograph.

#### **Isolated Guinea Pig Ileum Bioassay**

- Tissue Preparation: A guinea pig was euthanized, and a segment of the terminal ileum was
  excised and placed in Tyrode's solution. A 2-3 cm piece of the ileum was then suspended in
  a 10 ml organ bath containing Tyrode's solution, maintained at 37°C, and aerated with a
  mixture of 95% O2 and 5% CO2.
- Recording: The lower end of the ileum segment was fixed, and the upper end was attached to a lever to record contractions on a kymograph.
- Assay Procedure: The tissue was allowed to equilibrate for 30 minutes. The Bradykinincontaining filtrate was then added to the organ bath, and the resulting contraction was recorded. The tissue was washed with fresh Tyrode's solution between administrations to allow for relaxation back to the baseline.

## Signaling Pathways and Experimental Workflows Bradykinin Receptor Signaling

Bradykinin exerts its effects by binding to two main types of G protein-coupled receptors (GPCRs): the B1 and B2 receptors. The B2 receptor is constitutively expressed and mediates most of the acute physiological effects of Bradykinin, while the B1 receptor is typically induced during inflammation and tissue injury.





Click to download full resolution via product page

Caption: Bradykinin B2 Receptor Signaling Pathway.



Click to download full resolution via product page

Caption: Bradykinin B1 Receptor Signaling Pathway.

#### **Experimental Workflows**

The following diagrams illustrate the workflows of the key experiments performed in the discovery of Bradykinin.





Click to download full resolution via product page

Caption: Workflow for Bradykinin Generation.





Click to download full resolution via product page

Caption: Experimental Bioassay Workflow.

#### Conclusion

The discovery of Bradykinin by Rocha e Silva, Beraldo, and Rosenfeld was a pivotal moment in pharmacology and physiology. Their meticulous initial characterization, using classic bioassays, laid the foundation for decades of research into the kallikrein-kinin system. The potent hypotensive and smooth muscle contracting properties they first described are now known to be central to a wide array of physiological and pathological processes, including inflammation, pain, blood pressure control, and tissue repair. The experimental protocols and quantitative



data from their seminal 1949 paper remain a testament to the power of careful observation and rigorous experimental design. This technical guide serves to consolidate this foundational knowledge for contemporary researchers, highlighting the enduring significance of this pioneering work.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Bradykinin, a hypotensive and smooth muscle stimulating factor released from plasma globulin by snake venoms and by trypsin PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Maurício Rocha e Silva MD: snake venom, bradykinin and the rise of autopharmacology PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- To cite this document: BenchChem. [The Discovery and Initial Characterization of Bradykinin: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b550074#discovery-and-initial-characterization-of-bradykinin-1-3]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com